Optical Rotation Identity Confirmation: D- vs. L-Enantiomer Discrimination
CAS 7146-15-8 exhibits a specific optical rotation of [α]²⁰/D = -15±1° (c=2, H₂O), confirming its D-configuration. This contrasts with the L-enantiomer (CAS 6306-52-1), which shows [α]²⁰/D = +15.5° to +16° under identical conditions . The racemic DL form (CAS 5619-05-6) exhibits no net optical rotation. This chiral-specific property serves as an essential identity confirmation and purity assessment parameter, as even minor enantiomeric contamination alters the observed rotation proportionally.
| Evidence Dimension | Specific optical rotation [α]²⁰/D |
|---|---|
| Target Compound Data | -15±1° (c=2, H₂O) |
| Comparator Or Baseline | L-Valine methyl ester hydrochloride: +15.5° to +16° (c=2, H₂O); DL form: ~0° |
| Quantified Difference | Absolute difference of approximately 30-31° in magnitude and opposite sign |
| Conditions | c=2 g/100 mL in H₂O at 20-24°C |
Why This Matters
Optical rotation provides a rapid, non-destructive identity confirmation that distinguishes the D-enantiomer from L and racemic forms, essential for inventory verification and ensuring stereochemical integrity prior to use.
